molecular formula C17H14FN3O3 B6426156 2-(4-fluorophenoxy)-N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}acetamide CAS No. 2034463-52-8

2-(4-fluorophenoxy)-N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}acetamide

Cat. No. B6426156
CAS RN: 2034463-52-8
M. Wt: 327.31 g/mol
InChI Key: SINUVPYERJLNDY-UHFFFAOYSA-N
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Description

2-(4-Fluorophenoxy)-N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}acetamide, also known as 4-F-FPMA, is a synthetic compound that has been studied for its potential use in various scientific research applications. 4-F-FPMA is a small molecule that has been designed to interact with specific proteins and modify their activity. It has been used in various laboratory experiments to study the effects of manipulating protein activity on cellular processes.

Scientific Research Applications

2-(4-fluorophenoxy)-N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}acetamide has been used in various scientific research applications, including drug discovery, protein-protein interaction studies, and enzyme inhibition studies. It has been used to study the effects of manipulating protein activity on cellular processes, such as gene expression, cell proliferation, and cell death. It has also been used to study the effects of manipulating enzyme activity on metabolic pathways, such as metabolic flux and enzyme kinetics.

Mechanism of Action

2-(4-fluorophenoxy)-N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}acetamide works by binding to specific proteins and modifying their activity. It binds to proteins through a combination of hydrophobic and electrostatic interactions, which then modifies the protein’s activity. This mechanism of action has been studied extensively, and it has been shown to be highly specific and efficient.
Biochemical and Physiological Effects
2-(4-fluorophenoxy)-N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}acetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate gene expression, cell proliferation, and cell death. It has also been shown to modulate metabolic pathways, such as metabolic flux and enzyme kinetics. Additionally, it has been shown to modulate the activity of various enzymes, such as protein kinases and phosphatases.

Advantages and Limitations for Lab Experiments

2-(4-fluorophenoxy)-N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}acetamide has several advantages for use in laboratory experiments. It is a small molecule, which makes it easy to manipulate and study. Additionally, it has a high affinity for specific proteins, which makes it ideal for studying the effects of protein activity on cellular processes. However, 2-(4-fluorophenoxy)-N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}acetamide also has some limitations. It is not water-soluble, which can make it difficult to use in aqueous solutions. Additionally, it has a relatively short half-life, which can limit its use in long-term experiments.

Future Directions

There are several potential future directions for the use of 2-(4-fluorophenoxy)-N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}acetamide. It could be used to study the effects of manipulating protein activity on diseases, such as cancer and neurodegenerative diseases. It could also be used to study the effects of manipulating enzyme activity on metabolic pathways, such as the Krebs cycle and glycolysis. Additionally, it could be used to study the effects of manipulating protein activity on signal transduction pathways, such as the MAPK and PI3K pathways. Finally, it could be used to study the effects of manipulating protein activity on various physiological processes, such as cell differentiation, cell migration, and cell adhesion.

Synthesis Methods

2-(4-fluorophenoxy)-N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}acetamide is synthesized through a two-step process, involving an amide coupling reaction and an aryl etherification reaction. In the first step, a base-catalyzed amide coupling reaction is used to combine an amine with an acid chloride. This reaction produces an amide intermediate, which is then reacted with an aryl halide in the second step. This aryl etherification reaction results in the formation of 2-(4-fluorophenoxy)-N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}acetamide.

properties

IUPAC Name

2-(4-fluorophenoxy)-N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O3/c18-12-3-5-13(6-4-12)24-11-16(22)21-10-14-17(20-8-7-19-14)15-2-1-9-23-15/h1-9H,10-11H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SINUVPYERJLNDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NC=CN=C2CNC(=O)COC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-fluorophenoxy)-N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}acetamide

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